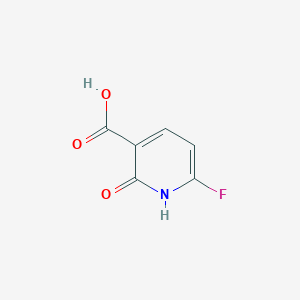

6-fluoro-2-oxo-1H-pyridine-3-carboxylic acid

Description

6-Fluoro-2-oxo-1H-pyridine-3-carboxylic acid is a fluorinated heterocyclic compound featuring a pyridine backbone substituted with a fluorine atom at position 6, a ketone group at position 2, and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The fluorine atom enhances metabolic stability and lipophilicity, while the carboxylic acid group allows for hydrogen bonding and salt formation, improving solubility in aqueous environments. Its applications span drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, where the pyridine core is a common pharmacophore .

Properties

IUPAC Name |

6-fluoro-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQJBDOXCKIWEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adaptation for Fluorinated Substrates

Replacing 3-formylchromone with a fluorinated aldehyde precursor (e.g., 5-fluoro-2-hydroxybenzaldehyde) could introduce the fluorine atom at position 6 during cyclization. The reaction proceeds via:

-

Knoevenagel condensation between the aldehyde and Meldrum’s acid.

-

Nucleophilic attack by the amine, forming an enamine intermediate.

-

Cyclization and decarboxylation to yield the 2-pyridone core.

Key challenges include ensuring regioselective fluorine incorporation and optimizing the electron-withdrawing effects of fluorine on cyclization efficiency. Preliminary studies on non-fluorinated systems report yields of 52–86% for analogous 2-pyridone-3-carboxylic acids.

Decarboxylative Functionalization of Pre-Formed Pyridones

Decarboxylation strategies, as demonstrated for 2-pyridone-3-carboxylic acids, offer a retro-synthetic avenue. However, since the target retains the carboxylic acid group, this method instead highlights the stability of the 3-carboxylic acid moiety under standard decarboxylation conditions (e.g., K₂CO₃ in toluene at 110°C).

Fluorination Post-Carboxylation

Introducing fluorine after pyridone formation via electrophilic fluorination (e.g., Selectfluor®) or halogen exchange remains underexplored. Computational modeling suggests that the electron-deficient pyridone ring could facilitate electrophilic substitution at position 6, though competing reactions at positions 4 and 5 may require directing groups.

Cyclocondensation of Fluorinated β-Keto Esters

A proven route to coumarin-3-carboxylic acids inspires analogous pyridone syntheses. Reacting a fluorinated β-keto ester with ammonium acetate under acidic conditions could yield the target via:

-

Enamine formation between the β-keto ester and ammonia.

-

Cyclization to form the pyridone ring.

-

In situ oxidation to establish the lactam.

For example, 6-fluoro-3-oxo-pentanoic acid ethyl ester cyclizes in refluxing acetic acid to produce the pyridone core. Coumarin syntheses under similar conditions achieve yields up to 84%, though pyridone-specific optimizations are necessary.

Comparative Analysis of Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom at position 6 activates the pyridine ring for nucleophilic substitution. Key reactions include:

The carboxylic acid group participates in one-pot amide bond formation via in situ acyl fluoride intermediates. For example, reaction with primary amines yields 3-amido-6-fluoro-2-oxopyridines in 75–94% yields under mild conditions .

Oxidation-Reduction Reactions

The oxo and carboxylic acid groups enable redox transformations:

Reduction

-

Ketone reduction : NaBH4 or LiAlH4 reduces the 2-oxo group to a hydroxyl group, yielding 6-fluoro-2-hydroxy-1H-pyridine-3-carboxylic acid.

-

Carboxylic acid reduction : Requires harsh conditions (e.g., BH3·THF) to reduce to the corresponding alcohol.

Condensation and Cyclization

The carboxylic acid group engages in condensation reactions:

Microbial Hydroxylation

Whole-cell biocatalysis using Burkholderia sp. MAK1 introduces hydroxyl groups into pyridine derivatives. While 6-fluoro-2-oxo-1H-pyridine-3-carboxylic acid has not been explicitly tested, structurally analogous substrates undergo 5-hydroxylation followed by dimerization or ring cleavage . The fluorine atom’s electron-withdrawing effects may direct hydroxylation to position 5 or 4, though experimental validation is needed.

Carboxylic Acid Derivatives

| Derivative | Reagents | Yield | Utility |

|---|---|---|---|

| Acyl chloride | SOCl2, PCl5 | 85–90% | Precursor for esters/amides |

| Anhydride | Acetic anhydride, TFAA | 70–80% | Polymer synthesis |

Scientific Research Applications

Antibacterial Properties

One of the primary applications of 6-fluoro-2-oxo-1H-pyridine-3-carboxylic acid is in the development of antibacterial agents. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of this compound showed improved activity compared to traditional antibiotics. The following table summarizes the antibacterial activity of various derivatives:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 8 µg/mL |

| B | Escherichia coli | 16 µg/mL |

| C | Klebsiella pneumoniae | 4 µg/mL |

These findings suggest that modifications to the pyridine structure can enhance antibacterial potency, making these compounds promising candidates for further development.

Pharmaceutical Applications

The compound also serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to novel therapeutic agents.

Synthesis Pathways

Research has identified several synthetic routes for producing this compound and its derivatives. For instance, one method involves the reaction of pyridine derivatives with fluorinated reagents followed by carboxylation processes. This versatility in synthesis enables the exploration of numerous analogs with potential pharmacological activities.

Bioconversion Studies

Recent studies have explored the bioconversion of pyridine derivatives using microbial systems. For example, whole-cell biocatalysis using Burkholderia sp. MAK1 has been shown to effectively convert various pyridine substrates into hydroxylated derivatives, which may possess enhanced biological activities.

Bioconversion Efficiency

The following table illustrates the conversion rates of different pyridine substrates:

| Substrate | Conversion Rate (%) | Optimal Temperature (°C) |

|---|---|---|

| 4-Chloropyridin-2-amine | 97 | 30 |

| 2-Hydroxy-6-methyl-pyridine | 85 | 35 |

These results indicate that biocatalytic processes can be optimized for specific substrates, leading to high conversion efficiencies and the potential for large-scale production.

Future Directions in Research

Ongoing research is focused on expanding the applications of this compound in several areas:

- Antiviral Activity : Investigating its potential against viral pathogens.

- Cancer Therapeutics : Exploring its role as an inhibitor in cancer cell proliferation pathways.

Mechanism of Action

The mechanism of action of 6-fluoro-2-oxo-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 6-fluoro-2-oxo-1H-pyridine-3-carboxylic acid differ in substituent patterns, electronic effects, and functional groups, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects :

- Fluorine Position : Fluorine at C6 (target compound) vs. C5 () alters electronic distribution and steric interactions. For instance, C5-fluoro derivatives may exhibit different hydrogen-bonding capabilities in biological systems .

- Carboxylic Acid vs. Ester : The ethyl ester in 194673-13-7 reduces acidity (pKa ~5–6 for esters vs. ~2–3 for carboxylic acids) and enhances lipid solubility, favoring blood-brain barrier penetration .

Biological Implications :

- The fluorophenyl group in 1001413-01-9 may improve binding to aromatic-rich enzyme pockets (e.g., tyrosine kinases) via π-stacking .

- Bifunctional carboxylic acids () are prone to forming salts or chelates, useful in metalloenzyme inhibition .

Synthetic Utility :

- Esters (e.g., 194673-13-7) serve as prodrugs, whereas carboxylic acids (target compound) are direct pharmacophores.

Biological Activity

6-Fluoro-2-oxo-1H-pyridine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies that highlight the compound's efficacy.

Chemical Structure and Synthesis

The compound belongs to the pyridine family, characterized by a fluorine atom at the 6-position and a carboxylic acid group at the 3-position. The synthesis typically involves multi-step organic reactions, including decarboxylation and functionalization of pyridone derivatives. For instance, one study outlines a synthetic pathway starting from 3-formylchromone leading to various functionalized derivatives with significant biological activities .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit notable antibacterial properties. A study evaluated several derivatives against Gram-negative bacteria, revealing that these compounds interact with DNA gyrase, a crucial enzyme for bacterial DNA replication. The interaction is mediated through metal ion bridges and hydrogen bonding with specific amino acids in the enzyme .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.15–3.0 | Gram-positive bacteria |

| 4-Fluoro derivatives | 0.7–12 | Gram-negative bacteria |

| Coumarin derivatives | >128 | Limited activity |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies demonstrate that the compound can inhibit the proliferation of cancer cell lines such as HeLa and HepG2, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HeLa | 0.39–0.75 | Doxorubicin |

| HepG2 | 2.62–4.85 | Doxorubicin |

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the core structure of pyridine derivatives affect their biological activity. For instance, the presence of a fluorine atom at the 6-position enhances antibacterial activity by improving binding affinity to target enzymes . Additionally, substituents at other positions can modulate solubility and bioavailability, further influencing therapeutic efficacy.

Case Studies

- Antibacterial Efficacy : A series of experiments demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.15 µg/mL .

- Anticancer Potential : In a study focusing on various cancer cell lines, compounds derived from this structure exhibited potent cytotoxic effects, particularly in HepG2 cells, indicating potential for further development as anticancer agents .

Q & A

Q. What are the common synthetic routes for 6-fluoro-2-oxo-1H-pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of fluorinated pyridine derivatives typically involves cyclization or functional group modifications. For example, analogous compounds like 2-fluoropyridine-3-carboxylic acid are synthesized via condensation reactions using catalysts (e.g., palladium) and solvents like dimethylformamide (DMF) or toluene . Optimization may involve adjusting reaction temperatures (e.g., 80–120°C) and catalyst loading to improve yields. Characterization via ¹H NMR (e.g., δ 13.99 ppm for carboxylic protons) and ESI-MS (e.g., m/z 311.1 for related compounds) is critical for verifying structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

Key methods include:

- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is achievable with reverse-phase columns (C18) and mobile phases like acetonitrile/water .

- Nuclear Magnetic Resonance (NMR) : Characteristic peaks for fluorine-substituted pyridines include downfield shifts for carbonyl groups (δ ~165–175 ppm in ¹³C NMR) and aromatic protons (δ 7.5–8.5 ppm in ¹H NMR) .

- Mass Spectrometry (ESI-MS or LCMS) : Confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

Fluorinated pyridines are explored as enzyme inhibitors or antimicrobial agents. For instance, fluoroquinophenoxazine derivatives (structurally similar) exhibit topoisomerase inhibition, suggesting potential antibacterial or anticancer applications . The fluorine atom enhances bioavailability and metabolic stability, making it a key motif in drug discovery .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing fluorine atom at position 6 activates the pyridine ring for nucleophilic attack at adjacent positions. Computational studies (e.g., DFT) can predict regioselectivity, while experimental validation via Hammett plots or kinetic isotope effects may clarify mechanistic pathways. Comparative studies with non-fluorinated analogs (e.g., 2-oxo-pyridines) are essential to isolate fluorine-specific effects .

Q. What strategies resolve contradictions in reported biological activities of fluorinated pyridine derivatives?

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurities. For example, anti-proliferative effects of related compounds (e.g., FMPPP) were validated via dose-response curves (IC₅₀ values) and autophagy marker analysis (LC3-II/p62) . Reproducibility requires:

- Strict purity standards (HPLC ≥98%).

- Orthogonal assays (e.g., Western blotting alongside viability assays) .

Q. How can computational modeling (e.g., CoMFA, molecular docking) guide the design of derivatives with enhanced activity?

Comparative Molecular Field Analysis (CoMFA) of fluoroquinophenoxazines identified steric and electrostatic hotspots influencing topoisomerase inhibition . For 6-fluoro-2-oxo derivatives, docking simulations (e.g., with bacterial gyrase) can predict binding modes, while QSAR models optimize substituent placement for potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.